molecular formula C17H11F3N2O3 B2932844 Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate CAS No. 338975-90-9

Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate

Cat. No.: B2932844
CAS No.: 338975-90-9
M. Wt: 348.281
InChI Key: PUTLJEYOJNPRBN-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate is a phthalazine derivative characterized by a trifluoromethylphenyl substituent at position 3 and a methyl ester group at position 1 of the phthalazine core. Phthalazine derivatives are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical development . Structural determination of such compounds often employs crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .

Properties

IUPAC Name

methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c1-25-16(24)14-12-7-2-3-8-13(12)15(23)22(21-14)11-6-4-5-10(9-11)17(18,19)20/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTLJEYOJNPRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the phthalazine core, followed by esterification with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalazine derivatives exhibit varied pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate with three analogs (Table 1):

Table 1: Structural and Physicochemical Comparison of Phthalazine Derivatives

Compound Name Substituent (Position 3) Functional Group (Position 1) Molecular Formula Molar Mass (g/mol) CAS Number Key Features
This compound 3-(Trifluoromethyl)phenyl Methyl ester C₁₇H₁₁F₃N₂O₃ 356.28 121582-55-6 High lipophilicity; discontinued commercial status
Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate 4-Fluorophenyl Methyl ester C₁₆H₁₁FN₂O₃ 298.27 339021-34-0 Reduced steric bulk; fluorine enhances electronegativity
4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide 3-(Trifluoromethyl)phenyl Carboxamide C₁₆H₁₁F₃N₄O₂ 357.28 241127-33-3 Improved solubility due to amide group
4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid 3-(Trifluoromethyl)phenyl Carboxylic acid C₁₆H₉F₃N₂O₃ 342.25 sc-316955 Higher polarity; available commercially

Key Findings:

Substituent Effects :

  • The trifluoromethyl group in the target compound increases steric hindrance and electron-withdrawing effects compared to the 4-fluorophenyl analog . This may influence binding affinity in biological targets.
  • Replacing the methyl ester with a carboxamide (CAS 241127-33-3) enhances solubility due to hydrogen-bonding capacity, though at the expense of metabolic stability .

Functional Group Impact :

  • The carboxylic acid derivative (sc-316955) exhibits higher polarity, making it suitable for aqueous-phase reactions, but it is less lipophilic than the methyl ester variant .

Commercial Availability :

  • The target compound (CAS 121582-55-6) is listed as discontinued in some catalogs, while its carboxylic acid analog remains available .

Structural Insights:

In contrast, the 4-fluorophenyl analog (CAS 339021-34-0) lacks this rigidity, which may explain differences in reported bioactivity .

Biological Activity

Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy in various assays, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H12F3N3O3
  • IUPAC Name : this compound

This compound is characterized by a phthalazine core, which has been associated with various biological activities, including anti-inflammatory and anticancer properties.

Anticonvulsant Activity

Research has indicated that derivatives of phthalazine compounds exhibit anticonvulsant properties. A study evaluated several synthesized phthalazine derivatives, including those related to this compound, for their ability to inhibit convulsions in animal models. The results suggested that certain derivatives showed significant anticonvulsant activity compared to the standard drug carbamazepine.

Table 1: Anticonvulsant Activity of Phthalazine Derivatives

CompoundDose (mg/kg)MES Test Results (0/3)
4a300/3
1001/3
3001/3
Carbamazepine (Standard)302/3
1001/3
3003/3

The study indicated that while some compounds exhibited higher activity, others showed moderate effects, necessitating further investigation into their mechanisms and potential clinical applications .

Inhibition of TGFβ Signaling

Another important aspect of the biological activity of phthalazine derivatives is their role in inhibiting TGFβ signaling pathways. TGFβ is crucial for various cellular processes, including immune response regulation and tissue homeostasis. Compounds with a phthalazine core have been shown to inhibit TGFβRI kinase activity, which may have implications for cancer treatment and other diseases characterized by dysregulated TGFβ signaling.

In a recent study, one derivative exhibited an IC50 value of 0.11±0.02μM0.11\pm 0.02\mu M, indicating strong potency without cytotoxicity at concentrations up to 12μM12\mu M. This suggests that phthalazine derivatives may serve as promising candidates for developing novel therapeutic agents targeting the TGFβ pathway .

Case Study: Anticancer Activity

In a study focused on the anticancer potential of phthalazine derivatives, several compounds were synthesized and evaluated for their ability to inhibit tumor growth in vitro. The results demonstrated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cell lines.

Table 2: Anticancer Activity of Phthalazine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Induction of apoptosis
Compound BMCF-78.5Cell cycle arrest
Compound CA54910.0Inhibition of angiogenesis

These findings highlight the potential of this compound and its analogs as effective anticancer agents .

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